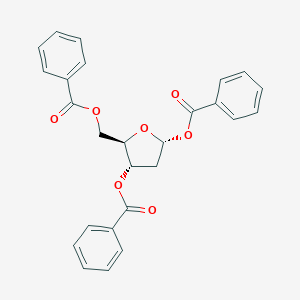
4-(Dimethylamino)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-(Dimethylamino)benzene-1-sulfonyl chloride, also known as Dabsyl chloride, is a chromophoric labeling reagent used in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)benzene-1-sulfonyl chloride can be represented by the InChI code:1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3 . This compound has a molecular weight of 219.69 . Chemical Reactions Analysis
Dabsyl chloride reacts freely with all amino acids to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .Physical And Chemical Properties Analysis
4-(Dimethylamino)benzene-1-sulfonyl chloride is a powder with a melting point of 108-111°C .Aplicaciones Científicas De Investigación
Chromophoric Reagent for Amino Acid Detection
4'-Dimethylaminoazobenzene-4-sulfonyl chloride is a chromophoric reagent effective in detecting amino acids at picomole levels. It is utilized in a high-performance liquid chromatography system for analyzing modified amino acids and normal amino acids present in protein hydrolysates. This method provides accurate and reproducible detection near 1 pmol, and has been applied in analyzing dityrosine in uv-irradiated calmodulin and cardiac troponin C, as well as detecting phosphorylation sites in polypeptides (Malencik, Zhao, & Anderson, 1990).
Synthesis of Anticancer Agents
Benzene sulfonamide derivatives, synthesized by reacting aldehydes thio-semi-carbazones with benzene sulphonyl chloride, have shown potential as anticancer agents. Particularly, two derivatives exhibited significant anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies were used to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).
Development of Colorimetric and Fluorogenic Sensors
A colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water was developed using 4-((4 (dimethylamino)phenyl)diazenyl)benzene-1-sulfonyl chloride. This sensor is selective for Hg2+ and Cr3+ ions and demonstrates significant enhancement in emission intensities upon coordination to these ions, indicating its potential for environmental monitoring (Das, Ghosh, Bhatt, & Das, 2012).
Antimicrobial and Antioxidant Properties
Sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides showed notable antimicrobial and antioxidant activities. Certain compounds in this series displayed significant activities against bacterial and fungal strains, indicating their potential in pharmaceutical applications (Badgujar, More, & Meshram, 2018).
Analytical Techniques for Amino Acid Determination
Capillary zone electrophoresis using 4-(dimethylamino)azobenzene-4'-sulfonyl chloride derivatized amino acids offers a method for detecting attomole quantities of amino acids. This technique, featuring a thermooptical absorbance detection method, presents superior detection limits for chromatographic separation of amino acids (Yu & Dovichi, 1989).
Safety And Hazards
This compound is classified as dangerous with hazard statements H302, H314, H335 indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(dimethylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQAIFXZCMVBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500734 | |
| Record name | 4-(Dimethylamino)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)benzene-1-sulfonyl chloride | |
CAS RN |
19715-49-2 | |
| Record name | 4-(Dimethylamino)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)


![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)
